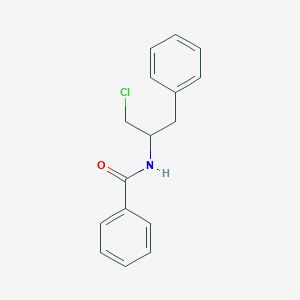
n-(1-chloro-3-phenylpropan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(1-chloro-3-phenylpropan-2-yl)benzamide: is an organic compound with the molecular formula C16H16ClNO. It is a derivative of benzamide, where the amide nitrogen is substituted with an alpha-(chloromethyl)phenethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n-(1-chloro-3-phenylpropan-2-yl)benzamide typically begins with benzamide and alpha-(chloromethyl)phenethylamine.
Reaction Conditions: The reaction involves the condensation of benzamide with alpha-(chloromethyl)phenethylamine in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: n-(1-chloro-3-phenylpropan-2-yl)benzamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: n-(1-chloro-3-phenylpropan-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: n-(1-chloro-3-phenylpropan-2-yl)benzamide may act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby blocking their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-(alpha-(chloromethyl)phenethyl)acetamide: This compound is similar in structure but has an acetamide group instead of a benzamide group, leading to different reactivity and applications.
Uniqueness:
Eigenschaften
CAS-Nummer |
19071-62-6 |
|---|---|
Molekularformel |
C16H16ClNO |
Molekulargewicht |
273.75 g/mol |
IUPAC-Name |
N-(1-chloro-3-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c17-12-15(11-13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19) |
InChI-Schlüssel |
PPDXKKJMVOBAND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=CC=C2 |
Synonyme |
Benzamide, N-(alpha-(chloromethyl)phenethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















